Anatalline

Übersicht

Beschreibung

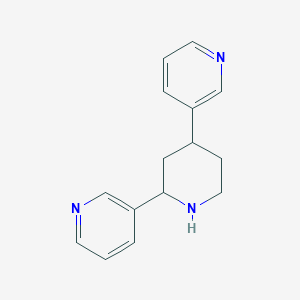

Anatalline is a minor alkaloid found in tobacco plants, specifically in the species Nicotiana tabacum. It is structurally characterized by the presence of two pyridyl rings and a central saturated heterocyclic ring. This compound is part of the pyridine alkaloid family, which also includes nicotine, anatabine, and anabasine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of anatalline involves several steps. One of the methods reported includes the condensation of 3-pyridylacetonitrile with 3-pyridylaldehyde in the presence of a base to form a chalcone intermediate. This intermediate undergoes a Michael addition with diethyl malonate, followed by decarboxylation and reductive amination to yield this compound .

Industrial Production Methods: it can be produced in laboratory settings using cell cultures of Nicotiana tabacum treated with methyl jasmonate, which induces the accumulation of this compound along with other alkaloids .

Analyse Chemischer Reaktionen

Types of Reactions: Anatalline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction of this compound can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the pyridyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.

Major Products:

Oxidation: this compound N-oxides.

Reduction: Dihydrothis compound.

Substitution: Halogenated or nitrated this compound derivatives

Wissenschaftliche Forschungsanwendungen

Biosynthesis Studies

Anatalline serves as a model compound for studying the biosynthesis of pyridine alkaloids. Research indicates that it can be utilized to understand the metabolic pathways involved in the production of related compounds in plants, particularly within the tobacco species Nicotiana tabacum .

Biomarkers for Tobacco Exposure

This compound has been identified as a potential biomarker for tobacco exposure. Studies have shown that it can be measured in biological samples such as urine, providing insights into the use of smokeless tobacco products and electronic nicotine delivery systems (ENDS) . This application is crucial for epidemiological studies assessing health impacts related to tobacco use.

Pharmacological Research

Research has indicated that this compound may exhibit pharmacological properties similar to other tobacco alkaloids. Its effects on the central nervous system and potential therapeutic applications are areas of ongoing investigation. For instance, the induction of this compound accumulation by methyl jasmonate in Nicotiana tabacum suggests its role in plant defense mechanisms, which could have implications for understanding stress responses in plants .

Case Study 1: Biomarker Validation

A study focused on the urinary concentrations of this compound alongside other alkaloids (anatabine, anabasine) demonstrated its utility as a biomarker for distinguishing between users of combusted and smokeless tobacco products. The findings support the notion that monitoring this compound levels can provide valuable data on tobacco consumption patterns .

Case Study 2: Metabolic Pathways

Research exploring the metabolism of this compound has revealed insights into its biosynthetic pathways in plants. The study highlighted how external factors, such as methyl jasmonate treatment, can influence the accumulation of this compound and related compounds, thereby enhancing our understanding of plant metabolism under stress conditions .

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biosynthesis Studies | Model compound for studying pyridine alkaloid biosynthesis | Important for understanding metabolic pathways in Nicotiana species |

| Biomarker for Tobacco Use | Measured in urine to assess exposure to smokeless tobacco and ENDS | Validated as a reliable biomarker for distinguishing tobacco product use |

| Pharmacological Research | Investigating potential therapeutic effects | Induction by methyl jasmonate suggests role in plant defense mechanisms |

Wirkmechanismus

The mechanism of action of anatalline is not fully understood. it is believed to interact with nicotinic acetylcholine receptors in a manner similar to nicotine. This interaction can modulate neurotransmitter release and influence various physiological processes. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Anatalline is similar to other pyridine alkaloids such as:

Nicotine: The most well-known alkaloid in tobacco, primarily responsible for its addictive properties.

Anatabine: Another minor alkaloid with anti-inflammatory properties.

Anabasine: Known for its insecticidal properties.

Uniqueness: this compound is unique due to its specific structural configuration and its occurrence in tobacco plants. Unlike nicotine, which contains a pyrrolidine ring, this compound has a central saturated heterocyclic ring, distinguishing it from other alkaloids .

Biologische Aktivität

Anatalline, a pyridine-based alkaloid with the chemical structure 2,4-di(3-pyridyl)piperidine, has garnered significant attention due to its various biological activities and potential applications in pharmacology and plant metabolism. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and implications for health and disease.

Chemical Structure and Properties

This compound is characterized by its unique cis configuration and the presence of two pyridine rings attached to a piperidine backbone. This structural arrangement is crucial for its biological activity, particularly its role as a nicotinic acetylcholine receptor (nAChR) agonist, which allows it to mimic nicotine's effects in the body .

| Property | Details |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 198.25 g/mol |

| Structural Features | Two pyridine rings on a piperidine backbone |

Nicotinic Agonism

This compound acts primarily as a nicotinic agonist , binding to nAChRs in the brain, particularly in the striatum, which is associated with movement and reward pathways. This property has implications for studying neurological disorders such as Parkinson's disease. Research employing techniques like in vivo microdialysis has demonstrated that this compound can influence dopamine release in the striatum, providing insights into its potential therapeutic effects .

Plant Metabolism

In plant systems, particularly in Nicotiana species (tobacco), this compound accumulation has been linked to metabolic responses induced by compounds like methyl jasmonate. Studies have shown that this compound and its precursor, anatabine, form a significant portion of the alkaloid pool in tobacco cell cultures. The biosynthetic pathways involved indicate that methyl jasmonate plays a crucial role in regulating alkaloid production .

Case Studies and Research Findings

Several studies highlight this compound's biological activity:

- Tobacco Cell Cultures : Research indicated that when elicited with methyl jasmonate, tobacco cell cultures produced significant amounts of this compound while nicotine remained a minor product. This suggests a metabolic shift towards alkaloids like this compound under specific stress conditions .

- Pharmacological Studies : Although no extensive pharmacological studies have been reported specifically for this compound, its structural similarity to other nAChR ligands suggests potential for developing new therapeutic agents targeting these receptors .

- Biomarker Potential : Recent findings propose that this compound may serve as a selective biomarker for tobacco exposure due to its unique metabolic profile compared to other alkaloids present in tobacco products .

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other alkaloids, which can provide context for its biological activity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Anatabine | Pyridine-based alkaloid | Induced by methyl jasmonate; similar biosynthetic pathway |

| Nicotine | Pyridine-based alkaloid | Major psychoactive compound in tobacco; stronger effects than this compound |

| Anabasine | Pyridine-based alkaloid | Precursor to nicotine; less potent than nicotine |

Eigenschaften

IUPAC Name |

3-(2-pyridin-3-ylpiperidin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWQBMIVVHLMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332132 | |

| Record name | Anatalline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18793-19-6 | |

| Record name | Anatalline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.